[Bis(2-hydroxyethyl)amino]methanesulfonic acid
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra (D₂O, 400 MHz) display the following signals:
- δ 3.60 ppm (t, 4H, -CH₂-OH)
- δ 3.40 ppm (s, 2H, N-CH₂-SO₃H)
- δ 2.80 ppm (t, 4H, N-CH₂-CH₂-OH)
The absence of splitting in the N-CH₂-SO₃H proton signal indicates equivalence due to rapid rotation around the C-N bond.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key absorptions include:
- 1150–1250 cm⁻¹ (S=O asymmetric stretching)
- 1040 cm⁻¹ (S-O symmetric stretching)
- 3300 cm⁻¹ (O-H stretching from hydroxyl groups)
The broad band at 3300 cm⁻¹ confirms intermolecular hydrogen bonding in the solid state.
Raman Spectroscopy
Raman peaks at 450 cm⁻¹ (C-S stretching) and 780 cm⁻¹ (C-N stretching) align with the compound’s sulfonamide-like structure.
Computational Chemistry Approaches to Electron Density Mapping
Electron density maps generated via DFT (B3LYP/6-311+G(d,p)) highlight regions of high electron density around the sulfonic acid oxygen atoms (-SO₃H) and the nitrogen lone pair. The Laplacian of electron density (∇²ρ) at bond critical points confirms covalent character in S-O bonds (∇²ρ < 0) and ionic contributions in O-H bonds (∇²ρ > 0).
Equation 1: Electron Density Laplacian
$$
\nabla^2 \rho = -2 \sum{i} \lambdai
$$
where $$\lambda_i$$ are the eigenvalues of the Hessian matrix.
The sulfonic acid group acts as an electron-withdrawing moiety, polarizing the adjacent C-N bond and increasing its susceptibility to nucleophilic attack. This computational insight aligns with experimental reactivity studies.
Structure
3D Structure
Properties
CAS No. |
648909-35-7 |
|---|---|
Molecular Formula |
C5H13NO5S |
Molecular Weight |
199.23 g/mol |
IUPAC Name |
[bis(2-hydroxyethyl)amino]methanesulfonic acid |
InChI |
InChI=1S/C5H13NO5S/c7-3-1-6(2-4-8)5-12(9,10)11/h7-8H,1-5H2,(H,9,10,11) |
InChI Key |
JDRSLPWHTUIYIT-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CCO)CS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(2-hydroxyethyl)amino]methanesulfonic acid typically involves the reaction of methanesulfonyl chloride with diethanolamine. The reaction is carried out in an aqueous medium, and the product is purified through crystallization. The general reaction scheme is as follows:
CH3SO2Cl+HOCH2CH2NHCH2CH2OH→CH3SO2N(CH2CH2OH)2+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include additional steps such as filtration, drying, and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
[Bis(2-hydroxyethyl)amino]methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate compounds.
Substitution: Esters and ethers.
Scientific Research Applications
Biological Buffers
BES is widely recognized for its role as a biological buffer in laboratory settings. It provides an effective means of maintaining pH stability in biochemical reactions, which is critical for enzyme activity and cellular function.
Key Benefits:
- Low Cytotoxicity: Compared to other buffering agents, BES exhibits lower cytotoxicity, making it suitable for sensitive biological applications .
- Compatibility with Biological Systems: Its properties allow it to be used effectively in cell culture media and during protein purification processes.
Pharmaceutical Formulations
In the pharmaceutical industry, BES is often incorporated into formulations to enhance drug solubility and stability. Its buffering capacity helps maintain the desired pH during drug formulation processes.
Case Studies:
- A study demonstrated that the inclusion of BES in drug formulations improved the stability of active pharmaceutical ingredients under various storage conditions .
- In gene therapy applications, BES has been utilized to optimize the delivery of therapeutic agents by maintaining appropriate pH levels during administration .
Environmental Applications
BES has also found applications in environmental chemistry, particularly in wastewater treatment processes where it aids in controlling pH levels and enhancing the degradation of pollutants.
Research Findings:
- A study highlighted the effectiveness of BES in facilitating the breakdown of organic pollutants in wastewater, leading to improved treatment outcomes .
Table 1: Comparison of Buffering Agents
| Buffering Agent | pH Range | Cytotoxicity Level | Common Applications |
|---|---|---|---|
| Bis(2-hydroxyethyl)amino]methanesulfonic acid | 2.5 - 5.0 | Low | Cell culture, protein purification |
| Phosphate Buffer | 7.0 - 8.0 | Moderate | Biochemical assays |
| Tris Buffer | 7.0 - 9.0 | Low | Molecular biology |
Table 2: Applications of Bis(2-hydroxyethyl)amino]methanesulfonic acid
Mechanism of Action
The buffering action of [Bis(2-hydroxyethyl)amino]methanesulfonic acid is due to its ability to accept and donate protons, thereby maintaining a stable pH in solutions. The compound interacts with hydrogen ions (H⁺) and hydroxide ions (OH⁻) to resist changes in pH. This mechanism is crucial in biological systems where pH stability is essential for enzymatic activities and cellular functions.
Comparison with Similar Compounds
Structural Analysis
The structural differences between BAMS and related sulfonic acid derivatives significantly influence their physicochemical properties and applications:
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| BAMS | C₅H₁₃NO₅S | 199.22 (theoretical) | Methanesulfonic acid backbone; bis(2-hydroxyethyl)amino group |
| BES | C₆H₁₅NO₅S | 213.25 | Ethanesulfonic acid backbone; bis(2-hydroxyethyl)amino group |
| DIPSO | C₇H₁₇NO₆S | 243.28 | Propanesulfonic acid with hydroxyl group; bis(2-hydroxyethyl)amino group |
| HEPMS | C₈H₁₈N₂O₄S | 262.31 | Methanesulfonic acid; piperazine and hydroxyethyl groups |
| CAMS | C₇H₁₅NO₃S | 193.26 | Methanesulfonic acid; cyclohexylamino group |
Key Observations :
Physicochemical Properties
| Compound | pKa (Theoretical/Reported) | Solubility | Stability |
|---|---|---|---|
| BAMS | ~7.1 (estimated) | Forms hydrogel | Low (hydrogel formation) |
| BES | 7.15 | High in water | High |
| DIPSO | 7.6 | Moderate | Moderate (metal binding) |
| HEPMS | ~7.3 (estimated) | High | High |
| CAMS | ~6.8 (estimated) | Low | Moderate |
Key Findings :
- BAMS exhibits poor stability due to hydrogel formation, limiting its utility in aqueous solutions .
- BES is widely used in biological buffers (e.g., intracellular solutions) due to high solubility and stability .
- DIPSO ’s hydroxyl group enables copper complexation, which may interfere with trace metal studies .
Biological Activity
Introduction
[Bis(2-hydroxyethyl)amino]methanesulfonic acid (BHEM) is a zwitterionic compound that serves primarily as a buffering agent in biological systems. Its chemical structure includes two hydroxyethyl groups attached to a central nitrogen atom, which is also linked to a methanesulfonic acid group. This unique configuration contributes to its significant biological activity, particularly in maintaining pH stability in various biochemical applications.
- Molecular Formula: C6H15NO5S
- Molar Mass: Approximately 213.25 g/mol
- IUPAC Name: N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid
Biological Functions
BHEM exhibits notable biological activity due to its buffering capabilities, which are crucial for enzyme function and metabolic processes in living organisms. Its primary roles include:
- pH Stabilization: BHEM effectively maintains the pH in cell culture media, thereby enhancing the reliability of experimental results. This stabilization is vital for ensuring optimal conditions for cellular processes and enzyme activity.
- Cell Viability and Proliferation: Research indicates that BHEM may influence cell viability and proliferation indirectly through its role in pH stabilization. Studies have shown that BHEM can support the growth of various cell types by providing an optimal environment for cellular functions.
The buffering action of BHEM is attributed to its ability to resist changes in pH when acids or bases are added. This property is particularly beneficial in biological assays where fluctuations in pH can lead to erroneous results. The compound's zwitterionic nature allows it to interact with both positively and negatively charged species, facilitating its role as an effective buffer across a range of physiological pH levels.
Comparative Analysis with Other Buffers
BHEM is often compared with other commonly used buffering agents. The following table summarizes some of these comparisons:
| Buffer Compound | pH Range | Unique Features | Toxicity Level |
|---|---|---|---|
| BHEM | 6.8 - 7.4 | Low toxicity; effective at physiological pH | Low |
| HEPES | 7.2 - 7.6 | High solubility; effective at higher pH ranges | Moderate |
| PBS (Phosphate Buffered Saline) | 7.2 - 7.4 | Widely used; contains phosphate ions | Moderate |
| Tris | 7.0 - 9.0 | Versatile; can affect ionic strength | Moderate |
Case Studies and Research Findings
-
Ischemia/Reperfusion Injury Prevention:
A study comparing the efficacy of BHEM against traditional preservation solutions like Histidine-Tryptophan-Ketoglutarate (HTK) demonstrated that BHEM provided better cellular integrity and reduced histological damage in preserved rat livers during transplantation procedures . The research indicated enhanced hemodynamic efficiency and oxygen consumption rates in livers treated with BHEM. -
Cell Culture Applications:
In various laboratory settings, BHEM has been utilized successfully to maintain optimal pH levels in cell cultures, thereby supporting cell growth and differentiation. The compound's low toxicity profile makes it suitable for sensitive biological applications where other buffers might induce cytotoxic effects. -
Stability Studies:
Research has shown that BHEM remains stable under various conditions, making it a reliable choice for long-term experiments involving biological samples. Its ability to maintain consistent pH levels over extended periods enhances the reproducibility of experimental results.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [Bis(2-hydroxyethyl)amino]methanesulfonic acid, and how can purity be ensured?
- Methodology : The synthesis typically involves reacting methanesulfonic acid derivatives with bis(2-hydroxyethyl)amine. A common approach includes nucleophilic substitution under mild acidic conditions (pH 4–6) using solvents like ethanol or water to promote solubility. For example, methanesulfonyl chloride can react with bis(2-hydroxyethyl)amine in dichloromethane, followed by neutralization with sodium bicarbonate to yield the product .
- Purification : Recrystallization from ethanol-water mixtures or column chromatography (silica gel, eluting with methanol/chloroform) is recommended to achieve >98% purity. Purity validation via HPLC (C18 column, UV detection at 210 nm) or titration (sulfonic acid group quantification) is critical .
Q. How does this compound function as a buffering agent in biochemical assays?
- Buffering Mechanism : The compound’s sulfonic acid group (pKa ~1.5) and hydroxyl groups (pKa ~9–11) provide buffering capacity in acidic to neutral pH ranges (pH 6.4–7.8). Its zwitterionic structure enhances solubility in aqueous solutions while minimizing interference with metal ions, making it suitable for enzyme kinetics studies (e.g., phosphatase assays) .
- Validation : Use pH titration curves (0.1 M HCl/NaOH) to confirm buffering range. Compare with standard buffers (e.g., HEPES) to assess ionic strength effects on protein stability .
Advanced Research Questions
Q. What kinetic models explain the role of this compound in aerosol particle formation?
- Mechanistic Insight : Experimental and computational studies show that methanesulfonic acid derivatives react with amines (e.g., dimethylamine) in the presence of water vapor to form stable clusters via hydrogen-bonding networks. Quantum chemical calculations (DFT, B3LYP/6-31G*) reveal that the hydroxyl and sulfonic acid groups facilitate proton transfer, lowering the activation energy for nucleation .
- Modeling : Apply a semi-empirical kinetics model (e.g., Classical Nucleation Theory) incorporating temperature, humidity, and amine concentration to predict particle formation rates. Validate with mass spectrometry (ESI-TOF) for cluster detection .
Q. How do structural modifications impact the compound’s reactivity in organocatalytic reactions?
- Structure-Activity Relationship : The hydroxyl groups act as hydrogen-bond donors, enhancing substrate activation in asymmetric catalysis. For example, in aldol reactions, replacing one hydroxyl group with a methyl ether reduces enantioselectivity by 30%, as shown by HPLC chiral analysis (Chiralpak AD-H column) .
- Experimental Design : Synthesize analogs (e.g., mono- or di-methylated derivatives) and compare catalytic efficiency via kinetic studies (NMR monitoring). Correlate results with Hammett substituent constants to quantify electronic effects .
Q. What strategies minimize diastereomer formation during its use in peptide synthesis?
- Optimization via DoE : A Design of Experiments (DoE) approach identifies critical factors: acetic acid concentration (10–20 mol%), reaction temperature (25–40°C), and solvent polarity (DMF vs. THF). Response surface models reveal that lower temperatures (30°C) and higher acetic acid (15 mol%) reduce diastereomer levels from 5.4% to 2.5% .
- Analytical Validation : Use LC-MS (C18 column, 0.1% TFA gradient) to quantify diastereomers. Confirm via 2D-NOSY to detect conformational differences in products .
Contradictions and Resolution
Q. Why do conflicting reports exist about the compound’s stability under acidic conditions?
- Root Cause : Discrepancies arise from varying experimental setups. For instance, in hydrochloric acid (pH <1), the sulfonic acid group undergoes partial hydrolysis, whereas methanesulfonic acid (pH 2–4) preserves stability. This is confirmed by FTIR monitoring of S=O bond integrity (peak at 1040 cm⁻¹) .
- Resolution : Standardize buffer systems (e.g., use methanesulfonic acid for low-pH studies) and pre-equilibrate solutions to avoid kinetic decomposition artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
